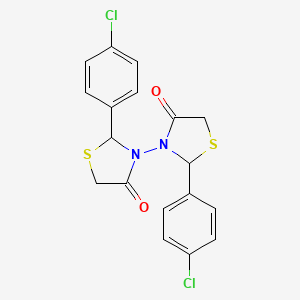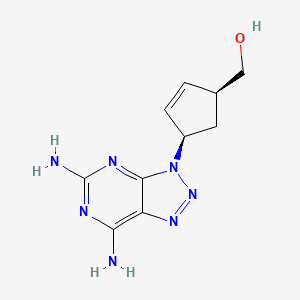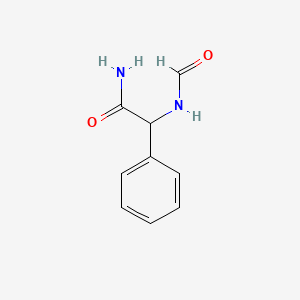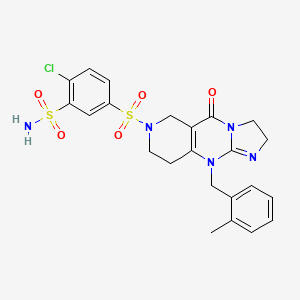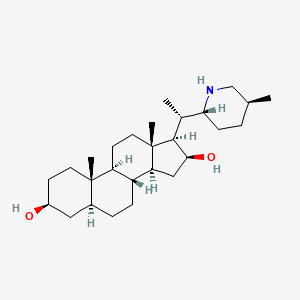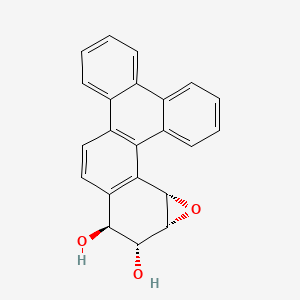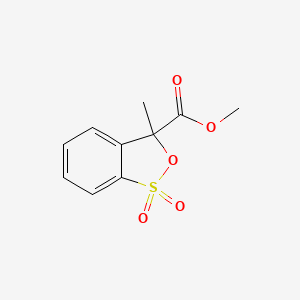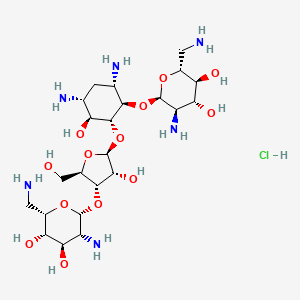
Neomycin B hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neomycin B hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is a water-soluble compound known for its potent bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. This compound is commonly used in topical, oral, and ophthalmic formulations to treat various infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neomycin B hydrochloride is primarily obtained through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the fermentation broth .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces fradiae. The fermentation broth contains Neomycin B along with other less active forms such as Neomycin A, C, D, E, and F. The broth is subjected to various purification processes to isolate Neomycin B, which is then converted to its hydrochloride salt for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Neomycin B hydrochloride undergoes several chemical reactions, including:
Common Reagents and Conditions
Acid Hydrolysis: Typically involves the use of strong acids like hydrochloric acid under controlled conditions to break down Neomycin B into its components.
Acetylation: Involves the use of acetic anhydride or acetyl chloride in the presence of a base to introduce acetyl groups into the molecule.
Major Products Formed
Neomycin A: Formed from the hydrolysis of Neomycin B.
Neobiosamine B: Another product of Neomycin B hydrolysis.
Scientific Research Applications
Neomycin B hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods to quantify aminoglycoside antibiotics.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used in topical and oral formulations to treat bacterial infections.
Mechanism of Action
Neomycin B hydrochloride exerts its effects by binding to the bacterial ribosome, specifically to four nucleotides of 16S rRNA and a single amino acid of protein S12. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, disrupting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Neomycin A: An inactive degradation product of Neomycin B and C.
Neomycin C: A stereoisomer of Neomycin B with similar antibiotic activity.
Paromomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness
Neomycin B hydrochloride is unique due to its high antibiotic activity compared to its stereoisomer Neomycin C and other related compounds. Its ability to bind specifically to the bacterial ribosome and disrupt protein synthesis makes it a potent antibacterial agent .
Properties
CAS No. |
25389-99-5 |
|---|---|
Molecular Formula |
C23H47ClN6O13 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |
InChI Key |
ZDPKKZFBEOYUDO-WQDIDPJDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.Cl |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



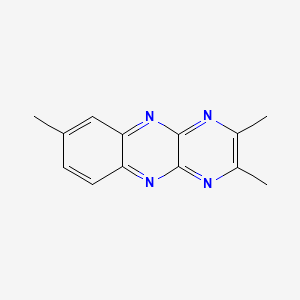

![2-[(2-Chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B12797318.png)
